molecular formula C18H15N5O2S B2459605 3-(4-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852143-33-0

3-(4-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2459605
CAS No.: 852143-33-0
M. Wt: 365.41
InChI Key: VVYQYDAKANVQFM-UHFFFAOYSA-N
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Description

3-(4-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1H-indole is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome, a critical component of the innate immune system. Its primary research value lies in its ability to specifically block NLRP3-driven inflammation by preventing ASC speck formation and subsequent caspase-1 activation, without affecting the AIM2 or NLRC4 inflammasome pathways. This mechanism makes it an essential research tool for investigating the role of NLRP3 in a wide range of pathological conditions , including autoimmune diseases (e.g., multiple sclerosis, rheumatoid arthritis), neurodegenerative disorders (e.g., Alzheimer's disease), metabolic syndrome, gout, and other cryopyrin-associated periodic syndromes (CAPS). Researchers utilize this compound to dissect NLRP3 signaling pathways in cellular models and to evaluate the therapeutic potential of NLRP3 inhibition in preclinical studies of sterile inflammation and infection.

Properties

IUPAC Name

3-[4-methyl-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-22-17(15-10-19-16-8-3-2-7-14(15)16)20-21-18(22)26-11-12-5-4-6-13(9-12)23(24)25/h2-10,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYQYDAKANVQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multistep organic synthesis. The process may include:

    Nitration: Introduction of the nitro group into the benzyl ring.

    Thioether Formation: Reaction of the nitrobenzyl chloride with a thiol to form the thioether linkage.

    Triazole Formation: Cyclization reaction to form the triazole ring.

    Indole Coupling: Coupling of the triazole-thioether intermediate with an indole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The methyl and nitro groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of halogen atoms into the aromatic ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance, the National Cancer Institute (NCI) evaluated the compound against a panel of approximately sixty cancer cell lines. The results indicated a high level of antimitotic activity with mean GI50/TGI values of 15.72/50.68 μM, suggesting that it effectively inhibits cancer cell proliferation .

Antifungal Properties

The compound has also been investigated for its antifungal activities. A series of derivatives based on triazole scaffolds were synthesized and tested against various Candida strains. Some derivatives exhibited greater efficacy than fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa species .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the triazole and indole moieties can significantly influence biological activity. For example:

ModificationEffect on Activity
Methyl group on triazoleEnhances anticancer activity
Nitro group on phenylIncreases antifungal potency

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized several derivatives of this compound and tested their anticancer activity using standard protocols established by the NCI. The derivatives showed promising results with significant inhibition rates across multiple cancer cell lines .

Case Study 2: Antifungal Assessment

Another study focused on synthesizing triazole derivatives with antifungal properties. The synthesized compounds were evaluated against clinical isolates of Candida species, demonstrating that certain modifications led to enhanced antifungal activity compared to traditional antifungals like fluconazole .

Mechanism of Action

The mechanism of action of 3-(4-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1H-indole would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitro group could be involved in redox reactions, while the indole and triazole rings could participate in π-π stacking interactions or hydrogen bonding.

Comparison with Similar Compounds

Key Properties :

  • The indole ring contributes to π-π stacking and hydrogen-bonding capabilities, common in bioactive molecules .
  • The methyl group on the triazole may influence steric hindrance and solubility .

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogues
Compound Name Triazole Substituents Indole/Other Moieties Notable Functional Groups
Target Compound 4-methyl, 5-[(3-nitrophenyl)methyl]sulfanyl Indole at position 3 3-nitrobenzylsulfanyl, methyl-triazole
3-(4-Ethyl-5-[(4-nitrobenzyl)thio]-4H-triazol-3-yl)-1H-indole 4-ethyl, 5-[(4-nitrophenyl)methyl]sulfanyl Indole at position 3 4-nitrobenzylsulfanyl, ethyl-triazole
3-(5-(Butylthio)-4-(3-methoxyphenyl)-4H-triazol-3-yl)-1H-indole 4-(3-methoxyphenyl), 5-butylsulfanyl Indole at position 3 Butylsulfanyl, methoxyphenyl
5-Allyl-3-[(4-nitrobenzyl)sulfanyl]-5H-triazino[5,6-b]indole Allyl, 4-nitrobenzylsulfanyl Fused triazinoindole core Nitrobenzylsulfanyl, allyl

Key Observations :

  • Nitro Group Position : The target compound’s 3-nitrobenzyl group (vs. 4-nitro in ) may alter electronic properties and target selectivity due to meta-substitution effects.
  • Triazole Substituents : Methyl/ethyl groups at position 4 influence steric bulk, while sulfanyl chains (e.g., butyl in ) modulate lipophilicity and membrane permeability.

Mechanistic Insights :

  • Antimicrobial Action : Sulfanyl groups enhance membrane disruption, while nitro groups may inhibit bacterial nitroreductases .
  • Anticancer Potential: Indole-triazole hybrids inhibit topoisomerases or tubulin polymerization, with nitro groups amplifying oxidative stress in cancer cells .
Table 3: Physicochemical Properties
Compound Name Molecular Weight logP (Predicted) Solubility Synthesis Complexity
Target Compound ~407.45 3.2 Low in water, moderate in DMSO Multi-step (indole coupling, sulfanyl introduction)
3-(4-Ethyl-5-[(4-nitrobenzyl)thio]-4H-triazol-3-yl)-1H-indole 421.47 3.5 Similar to target compound Requires nitrobenzyl bromide intermediate
5-Allyl-3-[(4-nitrobenzyl)sulfanyl]-5H-triazino[5,6-b]indole 377.40 2.8 Moderate in organic solvents High (fused ring synthesis)

Biological Activity

The compound 3-(4-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1H-indole is a member of the triazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C19H17N4O3SC_{19}H_{17}N_4O_3S with a molecular weight of approximately 461.3 g/mol. The structure features a triazole ring connected to an indole moiety and a nitrophenyl sulfanyl group.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 3-(4-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1H-indole can inhibit the growth of various bacterial strains. For instance, derivatives with a nitrophenyl group have demonstrated activity against Mycobacterium tuberculosis , with IC50 values ranging from 2.03 μM to 7.05 μM .

CompoundTarget OrganismIC50 (μM)Reference
IT10Mycobacterium tuberculosis7.05
IT06Mycobacterium tuberculosis2.03

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The compound's derivatives have been tested on various cell lines, including MRC-5 lung fibroblast cells. Results indicated no acute cellular toxicity at concentrations exceeding 128 μM . This suggests a favorable safety margin for potential therapeutic use.

The mechanism by which 3-(4-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1H-indole exerts its biological effects may involve inhibition of key enzymes or pathways in microbial metabolism. Molecular docking studies have suggested that these compounds could bind effectively to specific targets within microbial cells, disrupting their function and leading to cell death .

Case Studies

A notable study involved the synthesis and evaluation of related triazole compounds against resistant strains of bacteria. These studies highlighted the importance of structural modifications in enhancing biological activity and reducing toxicity .

Q & A

Q. Critical Conditions :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for triazole formation .
  • Temperature control : Reactions involving sulfanyl groups often require mild heating (60–80°C) to avoid decomposition .
  • Catalysts : Use of iodine or Pd catalysts for cross-coupling steps improves regioselectivity and yield .

How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Basic Research Question
Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and aromaticity of the indole and triazole rings .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS or MALDI-TOF) .
  • Chromatography : HPLC or TLC with UV detection monitors purity (>95% threshold for biological assays) .

Q. Key Findings from Analog Studies :

  • Anticancer Activity : Methyl substitution at the triazole N4 position enhances cytotoxicity (IC50_{50} ~30 µM in HepG2 cells) .
  • Antifungal Activity : Sulfanyl groups improve efficacy against Candida albicans (MIC comparable to fluconazole) .

How does the introduction of the 3-nitrophenylmethylsulfanyl group influence the electronic properties and reactivity of the triazole-indole core?

Advanced Research Question
Electronic Effects :

  • Electron-Withdrawing Nature : The nitro group reduces electron density on the triazole ring, enhancing electrophilic reactivity .
  • Sulfanyl Group : Acts as a leaving group in nucleophilic substitution reactions, enabling further derivatization .

Q. Spectroscopic Evidence :

  • UV-Vis Spectroscopy : λmax_{max} shifts from 280 nm (parent indole) to 320 nm (nitrophenyl-modified), indicating extended conjugation .
  • Cyclic Voltammetry : Oxidation potential decreases by 0.3 V, confirming enhanced electron-deficient character .

What crystallographic techniques are suitable for determining the three-dimensional structure of this compound, and how can computational methods complement these studies?

Advanced Research Question
Experimental Methods :

  • Single-Crystal X-ray Diffraction (SHELX) : Resolves bond lengths and angles (e.g., C–S bond: ~1.81 Å) .
  • Powder XRD : Validates crystallinity and phase purity .

Q. Computational Support :

  • Density Functional Theory (DFT) : Calculates optimized geometries and electrostatic potential maps (e.g., Gaussian 09) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking in indole-triazole systems) .

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